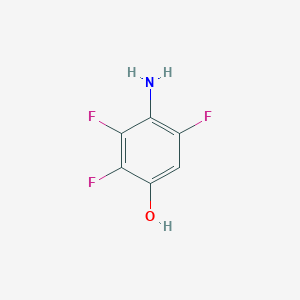

4-Amino-2,3,5-trifluorophenol

Descripción

4-Amino-2,3,5-trifluorophenol (C₆H₄F₃NO) is an aromatic compound featuring a phenol core substituted with three fluorine atoms at positions 2, 3, and 5, and an amino group at position 3. With a molecular weight of 163 g/mol (calculated), this compound is hypothesized to derive from 2,3,6-trifluoroaniline through metabolic or synthetic pathways . Fluorine’s electronegativity and small atomic radius contribute to unique physicochemical properties, including enhanced stability, lipophilicity, and resistance to metabolic degradation.

Propiedades

Número CAS |

135086-77-0 |

|---|---|

Fórmula molecular |

C6H4F3NO |

Peso molecular |

163.1 g/mol |

Nombre IUPAC |

4-amino-2,3,5-trifluorophenol |

InChI |

InChI=1S/C6H4F3NO/c7-2-1-3(11)4(8)5(9)6(2)10/h1,11H,10H2 |

Clave InChI |

PODFSIVIYXXPSQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)N)F)F)O |

SMILES canónico |

C1=C(C(=C(C(=C1F)N)F)F)O |

Sinónimos |

Phenol, 4-amino-2,3,5-trifluoro- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds are compared due to shared aromatic cores and substituent patterns:

| Compound Name | Core Structure | Substituents | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Amino-2,3,5-trifluorophenol | Phenol | -NH₂ (4), -F (2,3,5) | Not provided | 163 (calculated) |

| 4-Amino-2,3,5-trichloropyridine | Pyridine | -NH₂ (4), -Cl (2,3,5) | 28443-69-8 | 193.4 (estimated) |

| 4-Amino-2,3,5-trimethylphenol | Phenol | -NH₂ (4), -CH₃ (2,3,5) | 10486-46-1 | 165.2 |

| 4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724) | Piperidine | -NH₂ (4), -CH₃ (2,2,6,6) | 36768-62-4 | 156.3 |

Key Observations :

- Fluorine vs. Chlorine vs. Methyl : Fluorine’s electronegativity enhances polarity and metabolic stability compared to chlorine (electron-withdrawing but bulkier) and methyl groups (electron-donating, lipophilic) .

- Core Structure: Pyridine (aromatic nitrogen) and piperidine (saturated nitrogen ring) exhibit distinct reactivity. Pyridine derivatives like 4-Amino-2,3,5-trichloropyridine may act as bases, while phenolic analogs participate in hydrogen bonding .

Physicochemical Properties and Stability

Notes:

- Fluorinated Compounds: The C-F bond’s strength in 4-Amino-2,3,5-trifluorophenol confers resistance to hydrolysis and thermal degradation compared to chlorinated analogs .

Hazard Profiles and Environmental Impact

Key Findings :

- Chlorinated vs. Fluorinated Analogs: Chlorinated compounds like 4-Amino-2,3,5-trichloropyridine may pose higher ecological risks due to chlorine’s persistence .

- ST-2724 : Exhibits significant acute toxicity and requires stringent handling (e.g., respiratory protection, sealed containers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.